In pharmacology, the analgesic properties of N-(4-bromophenyl)-3-phenylpropanamide derivatives have been extensively studied. The synthesis of diastereoisomers and enantiomers of these compounds has led to the discovery of highly potent analgesics with a rapid onset and short duration of action1.
The antimicrobial potential of these derivatives has been demonstrated through the synthesis of novel compounds with significant activity against drug-resistant bacterial strains such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA26. These findings suggest that N-(4-bromophenyl)-3-phenylpropanamide derivatives could serve as a basis for developing new antimicrobial agents.
In the field of cancer research, certain derivatives have shown promising results as antitumor agents. Methoxy and bromo scans on these compounds have revealed potent cytotoxic compounds, particularly against the human breast adenocarcinoma MCF7 cell line3. The ability of these compounds to disrupt the microtubule network and induce apoptotic cell death makes them potential candidates for cancer therapy.
The derivatives have also been evaluated for their activity against Trypanosoma cruzi, the causative agent of Chagas' disease. The bromo derivative, in particular, has shown remarkable activity, leading to a significant decrease in parasitemia and mortality in infected mice5.
The synthesis of N-(4-bromophenyl)-3-phenylpropanamide can be achieved through several methods:
The molecular structure of N-(4-bromophenyl)-3-phenylpropanamide can be represented as follows:
The compound exhibits specific conformations that may affect its interaction with biological targets. The presence of both aromatic rings contributes to its stability and potential interactions in biological systems .
N-(4-bromophenyl)-3-phenylpropanamide can undergo various chemical reactions:
The mechanism by which N-(4-bromophenyl)-3-phenylpropanamide exerts its biological effects involves interactions with specific molecular targets:
N-(4-bromophenyl)-3-phenylpropanamide has several scientific applications:
N-(4-bromophenyl)-3-phenylpropanamide (CAS 316146-27-7) exemplifies the critical importance of amide functional groups in pharmaceutical and synthetic chemistry. This white crystalline solid (melting point: 240°C flash point) belongs to the propanamide class, featuring a carbonyl group (C=O) directly bonded to a nitrogen atom that bridges two distinct aromatic moieties: a 4-bromophenyl group and a phenylpropyl chain [2] [8]. The amide bond imparts substantial molecular stability through resonance delocalization, creating a partial double-bond character between carbon and nitrogen that restricts rotation. This conformational restriction enhances molecular recognition capabilities essential for biological interactions [6]. The compound's systematic name, N-(4-bromophenyl)-3-phenylpropanamide, precisely defines its molecular architecture: a propanamide backbone with phenyl at C3 and 4-bromophenyl attached to nitrogen [1].
The molecule's physicochemical properties demonstrate characteristic amide behavior. With a molecular weight of 304.18 g/mol and density of 1.408 g/cm³, it exhibits moderate solubility in organic solvents but limited aqueous solubility (0.0119 mg/mL), attributable to the hydrophobic aromatic domains [5] [8]. The amide nitrogen donates its lone pair to the carbonyl group, creating a hydrogen bond donor site (N-H) crucial for intermolecular interactions. Computational analyses confirm a topological polar surface area (TPSA) of 29.1 Ų, consistent with moderate hydrogen bonding capacity [5]. These properties collectively position amides like N-(4-bromophenyl)-3-phenylpropanamide as versatile synthons in drug discovery, where they frequently serve as metabolic-stable bioisosteres for esters or carboxylic acids [6].
Table 1: Physicochemical Properties of N-(4-bromophenyl)-3-phenylpropanamide
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₁₅H₁₄BrNO | - |
Molecular Weight | 304.18 g/mol | - |
Boiling Point | 473.2 ± 38.0 °C | Predicted at 760 mmHg [2] |
Density | 1.408 ± 0.06 g/cm³ | Predicted [2] |
LogP (Consensus) | 3.73 | Average of five prediction methods [5] |
Topological Polar Surface Area | 29.1 Ų | Calculated [5] |
Water Solubility | 0.0119 mg/mL (ESOL) | Moderately soluble class [5] |
Synthetic routes to this compound typically employ nucleophilic acyl substitution. 3-Phenylpropanoic acid undergoes activation (e.g., via thionyl chloride or carbodiimide reagents) followed by reaction with 4-bromoaniline. This approach leverages the amide bond's inherent stability to generate robust scaffolds for further functionalization [8]. Industrial applications exploit this stability, utilizing the compound as a precursor for quinoline derivatives with antitubercular activity and as a building block for complex organic syntheses [8]. The crystalline nature (storage recommendation: sealed, room temperature) further enhances its utility in purification and handling [3] [6].
The strategic incorporation of bromophenyl and phenyl substituents in N-(4-bromophenyl)-3-phenylpropanamide creates a hybrid pharmacophore with distinct electronic and steric properties essential for molecular recognition. The 4-bromophenyl group provides a substantial hydrophobic domain characterized by the electronegative bromine atom (van der Waals radius: 1.85 Å), which creates a localized region of electron deficiency. This feature facilitates halogen bonding interactions with biomolecular targets, where bromine acts as a sigma-hole acceptor to form weak but directional bonds with oxygen or nitrogen atoms in receptor binding sites [7]. Simultaneously, the bromine's steric bulk influences conformational preferences, potentially enhancing target selectivity by restricting rotational freedom [4].
The phenylpropyl moiety introduces a flexible aromatic spacer that enables optimal spatial orientation of the terminal phenyl ring. This configuration supports π-π stacking interactions with protein aromatic residues, a critical binding mechanism in biological systems. Molecular docking simulations of structurally related compounds reveal that the phenyl ring's centroid often positions 3.5-4.5 Å from tyrosine or tryptophan residues in target proteins, facilitating electron cloud interactions that contribute significantly to binding affinity [7]. The propyl linker (CH₂-CH₂-C=O) provides sufficient flexibility (5 rotatable bonds) to adopt bioactive conformations while maintaining appropriate distance between aromatic systems [5].
Table 2: Functional Contributions of Substituent Groups in Pharmacophore Design
Substituent | Key Pharmacophoric Properties | Biological Interactions |
---|---|---|
4-Bromophenyl | - Sigma-hole halogen bonding - Hydrophobic pocket occupation - Electron-deficient arene | - Halogen bonds with carbonyls - Van der Waals contacts |
Phenylpropyl | - π-π stacking capability - Conformational flexibility - Hydrophobic surface area | - Aromatic stacking - Hydrophobic enclosure binding |
Propanamide linker | - Hydrogen bond donation (N-H) - Moderate polarity - Planar resonance stabilization | - Hydrogen bonding with receptors - Structural rigidity |
This molecular architecture demonstrates practical application in designing mitofusin activators—compounds targeting mitochondrial fusion proteins. Pharmacophore models from recent studies indicate that analogous bromophenyl-containing structures mimic critical amino acid side chains (e.g., MFN2 Val³⁷² and Met³⁷⁶) when positioned at optimal distances (approximately 11-15 Å between aromatic centroids) [7]. The compound's role as "Bedaquiline Impurity C" further underscores its pharmaceutical relevance, arising during synthesis of the antitubercular drug bedaquiline where its structure influences final product purity [2] [8]. In synthetic routes, 3-benzyl-6-bromo-2-methoxyquinoline reacts with 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one to form bedaquiline, with N-(4-bromophenyl)-3-phenylpropanamide potentially appearing as a process-related impurity [8].
Advanced pharmacophore designs exploit the electronic asymmetry between substituents. The bromophenyl group's electron-withdrawing character (Hammett constant σₘ = 0.39 for Br) versus the electron-donating phenylpropyl moiety creates a polarized electronic landscape that enhances interaction with heterogeneous binding pockets. This polarization may explain the compound's predicted cytochrome P450 inhibition profile, particularly against CYP1A2, CYP2C19, and CYP2C9 isoforms [5]. Computational models indicate high gastrointestinal absorption (93.7%) and blood-brain barrier penetration (log BB = 0.31), properties essential for central nervous system-targeted therapeutics derived from this scaffold [5] [7]. These features collectively validate N-(4-bromophenyl)-3-phenylpropanamide as a privileged structure in rational drug design, balancing hydrophobic contact, directional bonding, and conformational adaptability.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0